6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde
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Description
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde is a chemical compound with the following properties:
- CAS Number : 623564-43-2
- Molecular Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 152.15 g/mol
This compound belongs to the class of imidazo-thiazine derivatives and exhibits interesting biological and chemical properties.
Molecular Structure Analysis
The molecular structure of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde consists of an imidazo-thiazine core with an aldehyde functional group. The arrangement of atoms and bonds determines its chemical behavior and reactivity.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Storage Temperature : Inert atmosphere, 2-8°C
- Purity : 95%
- Country of Origin : China
Safety And Hazards
- Pictograms : GHS07 (Warning)
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
Future research on 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde should focus on:
- Investigating its biological activity and potential therapeutic applications.
- Developing efficient synthetic routes.
- Exploring its interactions with other molecules.
Remember that this analysis is based on available data, and further scientific exploration is essential to unlock the full potential of this intriguing compound12.
properties
CAS RN |
623564-35-2 |
---|---|
Product Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde |
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2 |
InChI Key |
BBFVFWAFXDNSSX-UHFFFAOYSA-N |
SMILES |
C1CSCC2=NC(=CN21)C=O |
Canonical SMILES |
C1CSCC2=NC(=CN21)C=O |
Origin of Product |
United States |
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